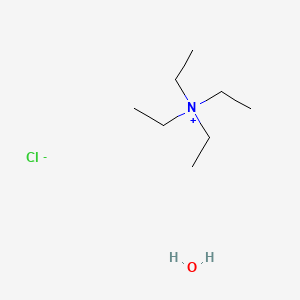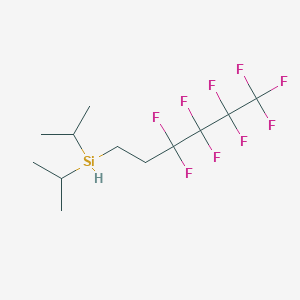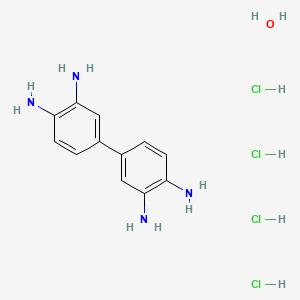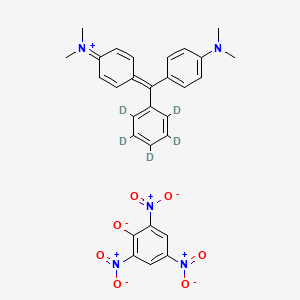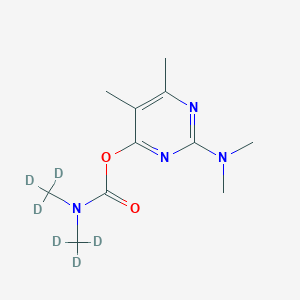![molecular formula C11H9ClN2O B1357238 1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone CAS No. 925155-57-3](/img/structure/B1357238.png)
1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone” is a chemical compound with the CAS Number: 925155-57-3 and a molecular weight of 220.66 . It is a solid at room temperature .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 220.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Vibrational and Structural Analysis
- Vibrational and Molecular Docking Study : A combined experimental and theoretical analysis of molecular structure and vibrational spectra of a similar compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, was conducted. This study included vibrational wavenumbers computed using density functional B3LYP method and nonlinear optical properties evaluation. The results suggest potential inhibitory activity against kinesin spindle protein (KSP) (ShanaParveen et al., 2016).
Crystal Structure and Fungicidal Activity
- Crystal Structure and Fungicidal Activity : Research on novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties revealed moderate inhibitory activity against Gibberella zeae. This showcases the potential use of these compounds in fungicidal applications (Liu et al., 2012).
Molecular Structure and Intermolecular Interactions
- Molecular Structure Study : Another similar compound's molecular structure, (E)-1-(4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone, was studied, showing nonplanar configurations and weak intermolecular interactions. This could be relevant for understanding the structural aspects of pyrazole derivatives in scientific research (Bustos et al., 2015).
Synthesis and Antitubercular Agents
- Synthesis and Antitubercular Activity : A series of compounds similar to 1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone were synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. This highlights the potential application of these compounds as antitubercular agents (Bhoot et al., 2011).
Microwave Synthesis and Biological Activity
- Microwave-Assisted Synthesis and Biological Activity : Research on the synthesis of pyrazole derivatives using microwave energy demonstrated that these compounds possess antimicrobial activity against various pathogens. This could indicate their potential application in the development of new antimicrobial agents (Katade et al., 2008).
Antimicrobial and Anticancer Potential
- Synthesis and Evaluation of Antimicrobial and Anticancer Activity : Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, suggesting their potential as anticancer agents (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
1-[1-(2-chlorophenyl)pyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-5-3-2-4-10(11)12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYWAOIBAMAHGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586337 |
Source


|
| Record name | 1-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925155-57-3 |
Source


|
| Record name | 1-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


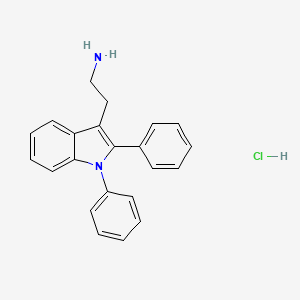


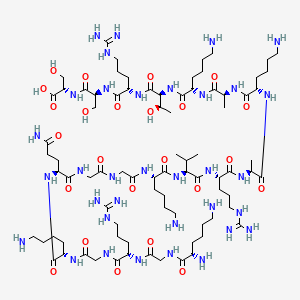
![Benzonitrile, 4-[(5-iodopentyl)oxy]-](/img/structure/B1357166.png)
